6-Carboxy-X-rhodamine
Overview
Description
6-Carboxy-X-rhodamine: is an organic dye compound known for its strong fluorescence properties. It is widely used in various scientific applications, particularly in the fields of molecular biology and biochemistry. The compound is an amine-reactive form of carboxy-X-rhodamine and is commonly utilized for oligonucleotide labeling and automated DNA sequencing applications .
Scientific Research Applications
Chemistry: 6-Carboxy-X-rhodamine is used as a fluorescent probe in chemical research. It helps in studying molecular interactions and reaction mechanisms due to its strong fluorescence properties .
Biology: In biological research, the compound is widely used for labeling nucleotides and oligonucleotides. It is employed in techniques such as fluorescence in situ hybridization (FISH) and real-time polymerase chain reaction (PCR) .
Medicine: The dye is used in medical research for imaging living cells and tissues. Its strong fluorescence allows for high-resolution imaging, making it valuable in diagnostic applications .
Industry: In industrial applications, this compound is used in the development of fluorescent sensors and markers. It is also employed in quality control processes to detect and
Mechanism of Action
Target of Action
The primary target of 6-Carboxy-X-Rhodamine (also known as 6-ROX) is nucleic acids , specifically oligonucleotides . It is used extensively in the field of molecular biology for labeling these molecules .
Mode of Action
6-ROX is an amine-reactive form of carboxy-X-rhodamine . It interacts with its targets (oligonucleotides) through a process known as fluorescent labeling . This involves the covalent attachment of the fluorescent dye (6-ROX) to the nucleic acid molecule, allowing it to be visualized under specific light conditions .
Biochemical Pathways
The primary biochemical pathway affected by 6-ROX is the DNA sequencing process . The fluorescent labeling of oligonucleotides with 6-ROX allows for the detection and identification of specific nucleic acid sequences in the DNA molecule . This is crucial in various research and diagnostic applications, including genetic testing, forensic analysis, and disease diagnosis .
Result of Action
The result of 6-ROX’s action is the visualization of specific nucleic acid sequences within the DNA molecule . This enables researchers to identify and study these sequences, leading to advancements in genetic research, disease diagnosis, and forensic analysis .
Action Environment
The action of 6-ROX is influenced by several environmental factors. It is sensitive to light and temperature, and should be stored in a dark, cool environment to maintain its stability . Furthermore, the effectiveness of 6-ROX in labeling nucleic acids can be affected by the pH and ionic strength of the solution .
Future Directions
6-ROX is a good choice for certain complex biological applications where the cost of materials is more critical than the experiment itself . The slight positional difference between 5-ROX and 6-ROX can significantly affect the biological characteristics of the conjugate . Therefore, it is expected that 6-ROX will continue to be used for labeling nucleotides and DNA sequencing .
Biochemical Analysis
Biochemical Properties
6-Carboxy-X-rhodamine plays a significant role in biochemical reactions, particularly in the field of molecular biology. It is used as a fluorescent marker for oligonucleotides, acting as a receptor coupled to 5-FAM and as a donor in FRET imaging . The compound interacts with various biomolecules, including enzymes and proteins, during these processes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its role as a fluorescent marker. It is used to label nucleic acids, enabling the visualization and tracking of these molecules within cells . This can influence cell function by providing insights into cellular processes such as gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties. When used as a marker for oligonucleotides, it binds to these molecules and emits fluorescence when exposed to specific wavelengths of light . This allows for the detection and tracking of these molecules in various biological and chemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable, and if needed, a more stable form, 6-ROXtra,SE, is recommended for use . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
As a synthetic compound used primarily as a fluorescent marker, it is not naturally occurring and therefore does not participate in typical biological metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its use as a fluorescent marker. When used to label oligonucleotides, the transport and distribution of the compound would follow that of the oligonucleotides themselves .
Subcellular Localization
The subcellular localization of this compound would depend on the molecules it is bound to. When used to label oligonucleotides, the compound would be located wherever the oligonucleotides are within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxy-X-rhodamine involves the reaction of rhodamine derivatives with carboxylic acid groups. The process typically includes the following steps:
Starting Materials: The synthesis begins with inexpensive starting materials such as rhodamine derivatives.
Reaction Conditions: The carboxylic acid group is selectively transformed into N-hydroxysuccinimidyl esters in situ.
Purification: The final product is purified to obtain the desired this compound compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce gram quantities of the dye.
Automation: Automated systems are employed to ensure consistent reaction conditions and high yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Carboxy-X-rhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of the dye.
Substitution: The carboxylic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are used in reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence properties and reactivity .
Properties
IUPAC Name |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZIDRAQTRIQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376334 | |
Record name | 6-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-18-7 | |
Record name | 6-Carboxy-X-rhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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